molecular formula C19H24FN3O2 B2610543 4-ethoxy-1-(4-fluorophenyl)-N-(2-methylcyclohexyl)-1H-pyrazole-3-carboxamide CAS No. 1189733-20-7

4-ethoxy-1-(4-fluorophenyl)-N-(2-methylcyclohexyl)-1H-pyrazole-3-carboxamide

Cat. No.: B2610543
CAS No.: 1189733-20-7
M. Wt: 345.418
InChI Key: IJETZJJDELTIFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethoxy-1-(4-fluorophenyl)-N-(2-methylcyclohexyl)-1H-pyrazole-3-carboxamide is a high-purity chemical compound offered for research and development purposes. This pyrazole carboxamide derivative features a 4-fluorophenyl group at the N1 position of the pyrazole core and a 2-methylcyclohexyl carboxamide moiety, a structural motif shared with several biologically active compounds. Pyrazole carboxamide compounds are a significant area of investigation in medicinal chemistry, with published research identifying molecules within this class as potent and selective inhibitors of various kinase targets . Furthermore, recent scientific literature highlights novel pyrazole-based small molecules being developed and optimized as potent agonists for G-protein coupled receptors (GPCRs) like the APJ receptor, demonstrating the therapeutic potential of this chemical scaffold . The structural features of this compound suggest it is a sophisticated research chemical, potentially intended for use in lead optimization studies, structure-activity relationship (SAR) investigations, or as a key intermediate in the synthesis of more complex target molecules. As with all compounds of this nature, researchers are responsible for determining the specific mechanism of action and applications for their unique experimental systems. This product is intended for laboratory research use by qualified professionals only. It is not intended for diagnostic, therapeutic, or any other human use. For detailed handling, storage, and safety information, please refer to the associated Safety Data Sheet (SDS).

Properties

IUPAC Name

4-ethoxy-1-(4-fluorophenyl)-N-(2-methylcyclohexyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN3O2/c1-3-25-17-12-23(15-10-8-14(20)9-11-15)22-18(17)19(24)21-16-7-5-4-6-13(16)2/h8-13,16H,3-7H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJETZJJDELTIFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN(N=C1C(=O)NC2CCCCC2C)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-1-(4-fluorophenyl)-N-(2-methylcyclohexyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the pyrazole ring: This can be achieved through the cyclocondensation of appropriate hydrazines with 1,3-diketones or their equivalents.

    Introduction of the fluorophenyl group: This step often involves the use of fluorinated aromatic compounds in a substitution reaction.

    Attachment of the ethoxy group: This can be done through an alkylation reaction using ethyl halides.

    Formation of the carboxamide: This step involves the reaction of the pyrazole derivative with an appropriate amine, such as 2-methylcyclohexylamine, under suitable conditions to form the carboxamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-1-(4-fluorophenyl)-N-(2-methylcyclohexyl)-1H-pyrazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the pyrazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens, alkyl halides, or nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Antineoplastic Activity

Recent studies have demonstrated that 4-ethoxy-1-(4-fluorophenyl)-N-(2-methylcyclohexyl)-1H-pyrazole-3-carboxamide exhibits significant antitumor activity. In preclinical models, such as the GTL-16 human gastric carcinoma xenograft model, the compound showed complete tumor stasis following oral administration. This efficacy suggests its potential as a viable candidate for further clinical development .

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of this compound indicate favorable absorption and distribution characteristics. Preclinical safety assessments have shown a promising profile, which supports its advancement into clinical trials. The compound's selectivity for the c-Met pathway also minimizes off-target effects, enhancing its therapeutic index .

Cancer Treatment

Given its mechanism of action and preclinical efficacy, this compound is being investigated for its potential use in treating various malignancies characterized by c-Met overexpression. This includes gastric cancer and possibly other solid tumors where c-Met plays a critical role in disease progression .

Combination Therapies

Research is also exploring the use of this compound in combination with other therapeutic agents to enhance overall efficacy. The synergistic potential of combining c-Met inhibitors with other targeted therapies or immunotherapies could lead to improved outcomes for patients with advanced cancers .

Mechanism of Action

The mechanism of action of 4-ethoxy-1-(4-fluorophenyl)-N-(2-methylcyclohexyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a detailed analysis:

Compound Name Key Structural Differences Biological Activity References
4-ethoxy-1-(4-fluorophenyl)-N-[(2-methoxyphenyl)methyl]-1H-pyrazole-3-carboxamide 2-Methoxyphenylmethyl group replaces 2-methylcyclohexyl No explicit activity reported; likely explored for kinase or receptor modulation
BMS-777607 Dihydropyridine ring replaces pyrazole; additional 3-chloropyridin-4-yloxy substituent Potent Met kinase inhibitor (IC₅₀ = 3.9 nM); antitumor activity in preclinical models
N-(4-ethoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide Thienopyrazole core replaces pyrazole; trifluoromethyl and methyl substituents No explicit data; structural focus on metabolic stability
5,3-AB-CHMFUPPYCA Cyclohexylmethyl and amino-oxobutan-2-yl substituents Cannabinoid receptor activity; classified as a new psychoactive substance (NPS)
N-(5-phenyl-1,3,4-thiadiazol-2-yl)-4-(4-fluorophenyl)-1H-pyrazole-3-carboxamide Thiadiazole ring replaces cyclohexyl group Anti-inflammatory activity (specific IC₅₀ not reported)

Key Findings

Substituent Effects on Activity: The 2-methylcyclohexyl group in the target compound may enhance lipophilicity and membrane permeability compared to smaller substituents (e.g., methoxyphenylmethyl in BI80645). This could influence pharmacokinetic properties such as absorption and CNS penetration .

Kinase Inhibition vs. Receptor Modulation: BMS-777607 (a dihydropyridine analog) demonstrates high selectivity for Met kinase, a key target in cancer therapy. In contrast, the target compound’s pyrazole core lacks the dihydropyridine scaffold, suggesting divergent biological targets . Compounds like 5,3-AB-CHMFUPPYCA () highlight the role of carboxamide substituents in cannabinoid receptor binding, indicating that the 2-methylcyclohexyl group in the target compound may similarly modulate receptor interactions .

Anti-inflammatory and Psychoactive Properties :

  • Thiadiazole-containing analogs () exhibit anti-inflammatory activity, whereas psychoactive derivatives () emphasize the structural flexibility of pyrazole carboxamides in targeting diverse pathways .

Experimental Data

  • Receptor Binding Assays : Pyrazole derivatives with 4-fluorophenyl groups (e.g., compounds in ) were evaluated using CHO-K1 cells for calcium mobilization (EC₅₀) and competitive binding (IC₅₀). The target compound’s cyclohexyl group may confer higher receptor affinity compared to linear alkyl chains .
  • Enzymatic Inhibition : Halogen substituents (e.g., fluorine in ) show minimal impact on inhibitory potency (IC₅₀ ~4–7 μM), suggesting that the ethoxy group in the target compound may play a more critical role in target engagement .

Biological Activity

4-ethoxy-1-(4-fluorophenyl)-N-(2-methylcyclohexyl)-1H-pyrazole-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a pyrazole ring, which is known for its diverse pharmacological properties. The presence of ethoxy and fluorophenyl groups enhances its lipophilicity and potential receptor interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may act as an inhibitor of certain kinases involved in cancer cell proliferation and survival pathways.

Anticancer Activity

Research indicates that derivatives of pyrazole compounds can exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown promising results in inhibiting tumor growth in various cancer models.

Case Study:
In a study involving human gastric carcinoma xenografts, a related pyrazole compound demonstrated complete tumor stasis upon oral administration, indicating strong in vivo efficacy (PubMed) . This suggests that the target compound may share similar mechanisms of action.

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has also been explored. For example, certain pyrazole compounds have been shown to inhibit nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 cells, implicating their role in modulating inflammatory responses (Science.gov) .

Research Findings

StudyFindings
Study on Anticancer Activity Demonstrated complete tumor stasis in gastric carcinoma models with related pyrazole derivatives .
Anti-inflammatory Evaluation Inhibited NO production significantly, suggesting potential for treating inflammatory diseases .
Structure-Activity Relationship (SAR) Identified key structural features that enhance biological activity, including specific substitutions on the pyrazole ring .

Q & A

Q. What are the standard synthetic routes for 4-ethoxy-1-(4-fluorophenyl)-N-(2-methylcyclohexyl)-1H-pyrazole-3-carboxamide?

The synthesis typically involves multi-step organic reactions:

  • Pyrazole Core Formation : Cyclization of hydrazine derivatives with β-diketones forms the pyrazole ring .
  • Substituent Introduction :
  • The 4-fluorophenyl group is introduced via nucleophilic aromatic substitution .
  • The ethoxy group is added using sodium ethoxide or ethyl halides under basic conditions .
  • The 2-methylcyclohexyl carboxamide moiety is attached via coupling reactions (e.g., EDC/HOBt) .
    • Optimization : Continuous flow chemistry improves yield and reduces byproducts .

Q. Which spectroscopic and analytical methods are used to characterize this compound?

Key techniques include:

  • NMR Spectroscopy : Confirms substituent positions and purity (e.g., 1^1H, 13^{13}C, 19^{19}F NMR) .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves 3D structure and intermolecular interactions (e.g., hydrogen bonding) .

Advanced Research Questions

Q. How do structural modifications to the pyrazole-3-carboxamide scaffold influence biological activity?

Comparative studies of analogs reveal:

  • Substituent Effects :
  • The 4-fluorophenyl group enhances lipophilicity and target binding (e.g., cannabinoid receptors or kinases) .
  • The 2-methylcyclohexyl group improves metabolic stability compared to aryl substituents (e.g., 2-(methylthio)phenyl in SR147778) .
    • Case Study : BMS-777607, a dihydropyridine analog, shows Met kinase inhibition due to its carboxamide and fluorophenyl motifs .
    • Methodology : Structure-activity relationship (SAR) studies paired with molecular docking guide rational design .

Q. What experimental strategies address contradictions in reported biological activities of pyrazole-3-carboxamide derivatives?

Discrepancies (e.g., CB1R antagonism vs. kinase inhibition) can be resolved via:

  • Target Validation :
  • Binding Assays : Radioligand displacement (e.g., 3^3H-SR141716A for CB1R) .
  • Kinase Profiling : Broad-panel enzymatic assays to identify off-target effects .
    • Functional Studies :
  • In Vivo Models : Diet-induced obese (DIO) mice for metabolic efficacy vs. xenograft models for antitumor activity .

Q. How can researchers optimize the pharmacokinetic profile of this compound for therapeutic use?

Key approaches include:

  • Bioisosteric Replacement : Swapping the ethoxy group with trifluoromethoxy to enhance metabolic stability .
  • Prodrug Strategies : Esterification of the carboxamide to improve oral bioavailability .
  • Formulation : Nanocrystal or lipid-based delivery systems to address solubility limitations .

Methodological Challenges

Q. What in vitro and in vivo models are appropriate for evaluating this compound’s anti-inflammatory potential?

  • In Vitro :
  • LPS-stimulated macrophages (measure TNF-α/IL-6 suppression) .
  • COX-2 enzymatic inhibition assays .
    • In Vivo :
  • Rodent models of colitis (e.g., DSS-induced) .
  • Pitfall Mitigation : Include rimonabant as a control to distinguish CB1R-mediated effects .

Q. How can protein crystallography aid in understanding this compound’s mechanism of action?

  • Target Complexes : Co-crystallization with receptors (e.g., CB1R or Met kinase) identifies critical binding residues .
  • Case Study : Structural data for BMS-777607 revealed hydrophobic interactions between the fluorophenyl group and kinase active sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.